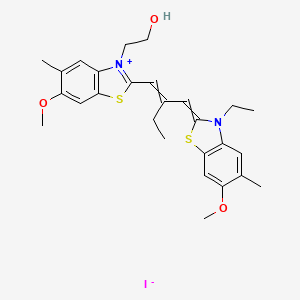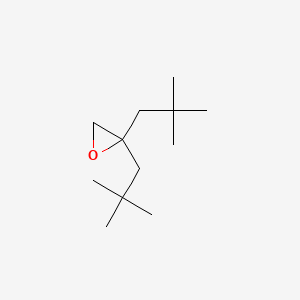
Oxirane, 2,2-di-tert-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2,2-di-tert-pentyl- is a chemical compound with the molecular formula C12H24O. It belongs to the class of organic compounds known as oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two tert-pentyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). For Oxirane, 2,2-di-tert-pentyl-, the starting material would be an alkene with two tert-pentyl groups. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods
Industrial production of oxiranes, including Oxirane, 2,2-di-tert-pentyl-, can be achieved through the catalytic oxidation of alkenes. Catalysts such as silver or titanium dioxide are commonly used in these processes. The reaction is typically conducted in a continuous flow reactor to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2,2-di-tert-pentyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can attack the oxirane ring.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or ethers.
Applications De Recherche Scientifique
Oxirane, 2,2-di-tert-pentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Oxirane, 2,2-di-tert-pentyl- involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved include interactions with nucleophiles such as water, alcohols, and amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene oxide (Oxirane): A simpler oxirane with only hydrogen atoms attached to the ring.
Propylene oxide: An oxirane with a methyl group attached to the ring.
Butylene oxide: An oxirane with an ethyl group attached to the ring.
Uniqueness
Oxirane, 2,2-di-tert-pentyl- is unique due to the presence of two bulky tert-pentyl groups, which can influence its reactivity and steric properties. This makes it distinct from simpler oxiranes like ethylene oxide and propylene oxide, which have smaller substituents and different reactivity profiles .
Propriétés
Numéro CAS |
64046-71-5 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
2,2-bis(2,2-dimethylpropyl)oxirane |
InChI |
InChI=1S/C12H24O/c1-10(2,3)7-12(9-13-12)8-11(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
BWGSZHJIVJXUFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1(CO1)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
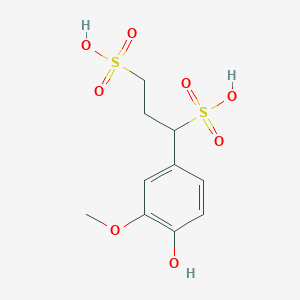

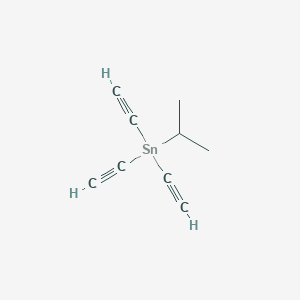
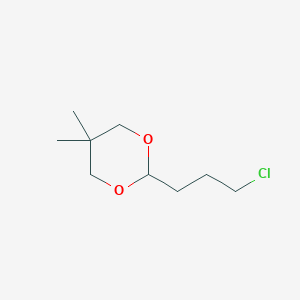

![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)


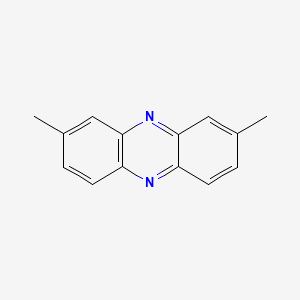
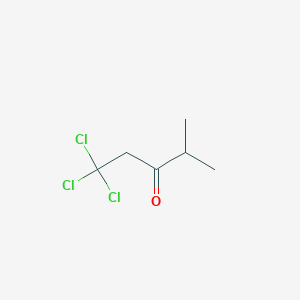
silane](/img/structure/B14484229.png)
